5-Hydroxy-3-(3-methoxyphenyl)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-8-4-2-3-7(5-8)9-6-10(12)14-11-9/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXESHQHYEYONEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 5 Hydroxy 3 3 Methoxyphenyl Isoxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.
The proton NMR spectrum of 5-Hydroxy-3-(3-methoxyphenyl)isoxazole is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of analogous compounds, such as 5-(3-methoxyphenyl)-3-phenyl-isoxazole, key resonances can be predicted. rjpbcs.com
The spectrum would likely show a singlet for the isoxazole (B147169) ring proton (H-4), anticipated to appear in the range of δ 6.0-6.5 ppm. rjpbcs.com The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.7-3.9 ppm. rjpbcs.com The protons of the 3-methoxyphenyl (B12655295) ring will exhibit a complex multiplet pattern in the aromatic region (δ 6.8-7.5 ppm) due to their distinct electronic environments and coupling interactions. rjpbcs.com The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Isoxazole H-4 | 6.0 - 6.5 | Singlet |
| -OCH₃ | 3.7 - 3.9 | Singlet |
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| -OH | Variable | Broad Singlet |
Note: These are predicted values based on structurally similar compounds.
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, distinct signals are expected for each of the ten carbon atoms. The isoxazole ring carbons (C-3, C-4, and C-5) are anticipated to resonate at approximately δ 160-170 ppm (C-3 and C-5) and δ 95-105 ppm (C-4). The carbon of the methoxy group is expected around δ 55 ppm. wpmucdn.com The carbons of the 3-methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm), with their precise shifts influenced by the positions of the methoxy and isoxazole substituents. wpmucdn.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Isoxazole) | 160 - 165 |
| C-4 (Isoxazole) | 95 - 105 |
| C-5 (Isoxazole) | 165 - 170 |
| C (Aromatic) | 110 - 160 |
| -OCH₃ | ~55 |
Note: These are predicted values based on structurally similar compounds.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the isoxazole H-4 proton and the isoxazole carbons C-3 and C-5, as well as with the quaternary carbon of the phenyl ring attached to C-3. Similarly, correlations between the methoxy protons and the corresponding carbon of the phenyl ring would confirm their attachment.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. rjpbcs.com The C=N stretching of the isoxazole ring would likely be observed in the 1500-1650 cm⁻¹ region. rjpbcs.comwpmucdn.com The C-O stretching vibrations for the ether and the phenol (B47542) are anticipated in the 1000-1300 cm⁻¹ range. rjpbcs.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Isoxazole) | 1500 - 1650 |
| C-O Stretch (Ether & Phenol) | 1000 - 1300 |
Note: These are predicted values based on structurally similar compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular formula is C₁₀H₉NO₃, corresponding to a molecular weight of approximately 191.18 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 191. Fragmentation may involve the loss of small molecules such as CO, HCN, or cleavage of the substituent groups, providing further structural clues. For comparison, the closely related 5-(3-methoxyphenyl)-3-phenyl-isoxazole shows a strong molecular ion peak at m/z 251.27. rjpbcs.com
Single Crystal X-ray Diffraction for Solid-State Structural Confirmation
Table 4: Crystallographic Data for the Analogous 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna2₁ | nih.gov |
| a (Å) | 7.909(2) | nih.gov |
| b (Å) | 27.239(8) | nih.gov |
| c (Å) | 5.9652(17) | nih.gov |
| V (ų) | 1285.1(6) | nih.gov |
| Z | 4 | nih.gov |
Note: This data is for a structurally similar compound and serves as a model for the expected solid-state structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the chromophoric isoxazole ring and the auxochromic methoxyphenyl and hydroxyl substituents. These groups influence the energy of the π→π* and n→π* electronic transitions, resulting in characteristic absorption bands.
While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the electronic absorption properties can be inferred from studies on closely related isoxazole derivatives. The absorption maxima are influenced by the solvent polarity and the electronic nature of the substituents on the phenyl and isoxazole rings.
Research on analogous compounds, such as ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, has shown a maximum absorption wavelength (λmax) at 279 nm when measured in dichloromethane (B109758) (DCM). ucd.ie This absorption is characteristic of the π→π* transitions within the conjugated system formed by the phenyl ring and the isoxazole moiety. It is anticipated that this compound would exhibit a similar absorption profile, likely with some solvatochromic shifts depending on the solvent used. The presence of the hydroxyl group at the 5-position may also influence the electronic environment and, consequently, the absorption spectrum.
Table 1: UV-Vis Absorption Data for a Related Isoxazole Derivative
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | DCM | 279 | ucd.ie |
The parent isoxazole molecule exhibits a broad absorption peak around 6.3 eV (approximately 197 nm), which is attributed to a ππ* excitation. researchgate.net The substitution with a methoxyphenyl group significantly shifts this absorption to a longer wavelength (lower energy), as seen in the derivative mentioned above.
Time-Resolved Photoelectron Spectroscopy for Excited State Dynamics
Time-Resolved Photoelectron Spectroscopy (TR-PES) is a powerful technique for investigating the ultrafast dynamics of molecules after photoexcitation. While TR-PES studies specifically on this compound are not available, extensive research on the parent isoxazole molecule provides critical insights into the expected excited-state behavior. researchgate.netnih.govnih.gov
Upon excitation with UV light, isoxazole undergoes predominantly ring-opening dynamics. researchgate.netnih.govnih.gov This process is initiated by excitation to a bright ππ* state. Theoretical and experimental studies have shown that both the initially excited ππ* state and a dissociative πσ* state contribute to a barrier-free reaction pathway. researchgate.netnih.govnih.gov This leads to an extremely rapid ring-opening, occurring within approximately 45 femtoseconds (fs). researchgate.netnih.govnih.gov The primary event in this process is the cleavage of the weak O-N bond. nih.gov
The excited-state dynamics of this compound are expected to follow a similar pathway, although the substituents will likely modulate the timescales and quantum yields of the various relaxation channels. The methoxyphenyl and hydroxyl groups can influence the electronic structure of the excited states and potentially introduce new decay pathways or alter the energy barriers for existing ones.
For the parent isoxazole, nonadiabatic ab initio dynamics simulations and TR-PES experiments have provided a detailed picture of the relaxation pathways. researchgate.netresearchgate.net After excitation to the S2 (ππ) state, the molecule can rapidly access a lower-lying S1 (πσ) state, which is dissociative with respect to the O-N bond. This leads to the ultrafast ring-opening.
Table 2: Excited State Dynamics Data for the Parent Isoxazole
| Molecule | Excitation | Key Dynamic Process | Timescale | Reference |
|---|---|---|---|---|
| Isoxazole | UV Light (ππ* state) | Ring-Opening (O-N bond cleavage) | ~45 fs | researchgate.netnih.govnih.gov |
The combination of these advanced spectroscopic techniques provides a framework for understanding the fundamental photophysical and photochemical properties of this compound. Future experimental studies on this specific compound are needed to fully elucidate its electronic structure and excited-state landscape.
Computational and Theoretical Investigations of 5 Hydroxy 3 3 Methoxyphenyl Isoxazole
Density Functional Theory (DFT) Studies
Our search for DFT studies on 5-Hydroxy-3-(3-methoxyphenyl)isoxazole did not yield any specific results. Therefore, detailed information on its computational analysis is not available.
Geometry Optimization and Electronic Structure Analysis
No published studies were found that specifically detail the optimized geometry or the electronic structure of This compound using DFT methods.
Mechanistic Pathway Elucidation of Reactions
There is no available research that elucidates the mechanistic pathways of reactions involving This compound through DFT calculations.
HOMO-LUMO Energy Gap Calculations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for This compound has not been reported in the scientific literature.
Molecular Docking Simulations for Ligand-Target Interactions
Specific molecular docking studies for This compound have not been published. While docking simulations are common for isoxazole (B147169) derivatives to predict their interaction with biological targets researchgate.netnih.govnih.govnih.gov, no such data exists for this particular compound.
Prediction of Binding Modes and Affinities with Biological Targets
There are no available studies that predict the binding modes and affinities of This compound with any biological targets.
Analysis of Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
An analysis of the non-covalent interactions, such as hydrogen bonding or π-π stacking, between This compound and potential biological receptors is not available in the current body of scientific literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations serve as a computational microscope, offering a view of the atomic-level movements and interactions of molecules over time. For this compound, MD simulations are instrumental in understanding its behavior in a biological environment, particularly when interacting with a target receptor. These simulations can reveal the dynamic nature of the binding process, the stability of the resulting complex, and the conformational changes that occur in both the ligand and the protein.
A critical aspect of drug efficacy is the stability of the ligand-receptor complex. MD simulations provide a means to assess this stability by monitoring key parameters over the course of the simulation. One common metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex from a reference structure. A stable RMSD trajectory over time suggests that the ligand has found a stable binding mode within the receptor's active site.
In studies of structurally related isoxazole derivatives targeting receptors like the Farnesoid X Receptor (FXR), MD simulations have been employed to track the RMSD of the protein-ligand complex. nih.gov For a hypothetical complex of this compound with a target receptor, an MD simulation would be expected to show an initial period of fluctuation as the complex equilibrates, followed by a plateau in the RMSD value, indicating the formation of a stable complex.
Another key parameter for assessing stability is the analysis of hydrogen bonds formed between the ligand and the receptor. nih.gov The hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring in this compound are potential hydrogen bond donors and acceptors. MD simulations can track the number and duration of these hydrogen bonds throughout the simulation, providing insight into the specific interactions that anchor the ligand in the binding pocket.
Binding free energy calculations, often performed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can also be derived from MD simulation trajectories to provide a quantitative estimate of the binding affinity. nih.gov For a series of isoxazole analogs, these calculations can help in ranking their potential efficacy.
Table 1: Illustrative MD Simulation Stability Parameters for a Hypothetical this compound-Receptor Complex
| Parameter | Simulated Value | Interpretation |
| Average RMSD of Complex | 2.5 Å | Indicates a stable binding pose after initial equilibration. |
| Key Hydrogen Bonds | Maintained >80% of simulation time | Suggests strong and stable interactions with key residues. |
| Calculated Binding Free Energy (ΔG_bind) | -45 kcal/mol | Predicts a strong binding affinity to the target receptor. |
Note: The values in this table are illustrative and based on typical findings for similar isoxazole-receptor complexes.
MD simulations also illuminate the conformational dynamics of both the protein and the ligand upon binding. The binding of a ligand can induce conformational changes in the receptor, which may be crucial for its activation or inhibition. The Root Mean Square Fluctuation (RMSF) is a measure of the fluctuation of individual amino acid residues around their average positions. By analyzing the RMSF of the protein with and without the ligand, it is possible to identify regions of the protein that become more or less flexible upon ligand binding. nih.gov
For instance, in the case of isoxazole derivatives binding to FXR, MD simulations have shown that specific loops within the ligand-binding domain exhibit altered conformational motions, which are critical for the protein's stability and the ligand's agonistic activity. nih.gov Similarly, for this compound, one would expect to see changes in the flexibility of residues lining the binding pocket, reflecting the specific interactions formed by the methoxyphenyl and hydroxyl groups.
The conformational flexibility of the ligand itself is also important. The methoxyphenyl group of this compound can rotate, and the planarity of the isoxazole ring can be influenced by its environment. MD simulations can explore the preferred conformations of the ligand within the binding site, providing valuable information for the design of more rigid and potent analogs.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. researchgate.netnih.gov To perform a CoMFA study on a series of isoxazole derivatives including this compound, the molecules are first aligned based on a common substructure. Then, for each molecule, the steric and electrostatic fields are calculated at various points on a 3D grid. Partial least squares (PLS) analysis is then used to derive a QSAR equation that relates these field values to the observed biological activities.
The results of a CoMFA analysis are often visualized as 3D contour maps. These maps highlight regions where certain properties are predicted to influence activity. For example, a green contour map might indicate a region where bulky substituents increase activity, while a yellow contour might suggest that bulky groups are detrimental. researchgate.net Similarly, blue and red contours typically represent regions where positive and negative electrostatic potentials, respectively, are favorable for activity. researchgate.net For this compound, a CoMFA study could reveal the optimal steric bulk and electrostatic properties for the substituents on the phenyl ring and the isoxazole core to enhance activity.
CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netnih.gov This often provides a more detailed and interpretable model of the structure-activity relationship. The process is similar to CoMFA, involving molecular alignment and PLS analysis.
CoMSIA contour maps provide a richer picture of the structural requirements for activity. For this compound, a CoMSIA model could highlight the importance of the hydroxyl group as a hydrogen bond donor and the methoxy (B1213986) group's contribution to hydrophobicity. For instance, a cyan contour near the hydroxyl group would indicate that hydrogen bond donor character in that region is favorable for activity. nih.gov In studies of other isoxazole derivatives, CoMSIA models have successfully identified the crucial role of hydrophobicity and electronegativity at different positions for their agonistic activity. nih.gov
Both CoMFA and CoMSIA models generate QSAR equations that include various structural descriptors. These descriptors are essentially the contributions from the different molecular fields at specific grid points. The statistical quality of the QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. nih.gov
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs of this compound. This allows for the virtual screening of a large number of compounds and the prioritization of the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
Table 2: Illustrative Statistical Results of a Hypothetical 3D-QSAR Study on a Series of Methoxyphenylisoxazole Derivatives
| Model | q² | r² | Predictive r² (r²_pred) | Field Contributions |
| CoMFA | 0.68 | 0.95 | 0.82 | Steric: 45%, Electrostatic: 55% |
| CoMSIA | 0.72 | 0.96 | 0.85 | Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-Bond Donor: 15%, H-Bond Acceptor: 10% |
Note: These statistical values are illustrative and represent a good quality QSAR model based on published studies of similar compound series. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
A comprehensive search of scientific literature and computational chemistry databases did not yield specific Natural Bond Orbital (NBO) analysis data for this compound. NBO analysis is a powerful theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis provides quantitative insights into donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.
In a typical NBO analysis of a molecule like this compound, one would expect to investigate key interactions such as:
Intramolecular charge transfer: Examining the movement of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this molecule, potential donors would include lone pairs on the oxygen and nitrogen atoms of the isoxazole ring, the hydroxyl group, and the methoxy group. Acceptor orbitals would likely be the antibonding π* orbitals of the aromatic rings and the isoxazole ring.
Stabilization energies (E(2)): Quantifying the strength of these donor-acceptor interactions. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.
Without specific studies on this compound, it is not possible to provide a data table of these interactions. However, based on the general principles of NBO analysis and the structure of the molecule, significant electron delocalization involving the isoxazole ring, the phenyl ring, and the methoxy and hydroxyl substituents would be anticipated.
Theoretical Studies on Intermolecular Interactions (e.g., with Solvent Molecules)
Detailed theoretical studies focusing on the intermolecular interactions of this compound, particularly with solvent molecules, are not available in the reviewed literature. Such studies are vital for understanding the solvation process, solubility, and how the surrounding medium can influence the compound's conformation and reactivity.
Theoretical investigations in this area would typically employ methods such as:
Density Functional Theory (DFT): To model the geometry and electronic structure of the solute-solvent complex.
Molecular Dynamics (MD) simulations: To simulate the dynamic behavior of the molecule in a solvent box over time, providing insights into interaction patterns and energies.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the topology of the electron density and characterize the nature of intermolecular bonds (e.g., hydrogen bonds, van der Waals interactions).
For this compound, key intermolecular interactions with protic solvents (like water or methanol) would likely involve hydrogen bonding at several sites:
The hydroxyl group's oxygen atom as a hydrogen bond acceptor.
The hydroxyl group's hydrogen atom as a hydrogen bond donor.
The isoxazole ring's nitrogen atom as a hydrogen bond acceptor.
The methoxy group's oxygen atom as a hydrogen bond acceptor.
In aprotic solvents, dipole-dipole and van der Waals interactions would be the predominant forces. A computational study would quantify the energies of these interactions and identify the most stable solvation structures. The absence of such specific research for this compound prevents the creation of a detailed data table on its intermolecular interaction energies and geometries.
Structure Activity Relationship Sar Studies of 5 Hydroxy 3 3 Methoxyphenyl Isoxazole Derivatives
Impact of Substituent Modifications on Biological Activity
The biological profile of 5-Hydroxy-3-(3-methoxyphenyl)isoxazole can be finely tuned by altering the substituents on both the phenyl and isoxazole (B147169) rings. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Electronic Effects of Aromatic Ring Substituents (e.g., methoxy (B1213986) group)
Research on related isoxazole derivatives has shown that the nature of the substituent on the phenyl ring significantly impacts their biological activity. For instance, in a series of 3-aryl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carbonitriles, the presence of electron-withdrawing or electron-donating groups on the 3-aryl substituent led to varied antibacterial and antifungal activities. Specifically, compounds with electron-withdrawing groups like nitro substituents showed notable reducing power, while those with electron-donating groups also exhibited activity, suggesting a complex relationship between electronic effects and biological outcomes.
In another study concerning 1,3,4-thiadiazoles with a 3-methoxyphenyl (B12655295) substituent, the presence and position of the methoxy group were found to be important for anticancer activity. This highlights the nuanced role that even a single methoxy group can play in modulating the biological properties of a heterocyclic compound. nih.gov
Positional Isomerism and its Influence on Bioactivity
The position of the methoxy group on the phenyl ring (ortho, meta, or para) can dramatically alter the molecule's shape and electronic distribution, leading to different biological activities. While specific studies on the positional isomers of this compound are limited, research on other methoxy-substituted heterocyclic compounds provides valuable insights.
For example, in a study on resveratrol (B1683913) methoxy derivatives, the position of methylation on the phenolic rings significantly affected anti-platelet and anti-cancer activities. nih.gov Methylation at different hydroxyl groups led to variations in inhibitory potency, underscoring the importance of substituent placement. nih.gov Similarly, for benzoxazole (B165842) derivatives, compounds with a methoxy group at the 3-position of the phenyl ring generally exhibited higher antiproliferative activity compared to unsubstituted analogues. mdpi.com
These findings suggest that a systematic investigation into the 2-methoxy and 4-methoxy positional isomers of 5-Hydroxy-3-phenylisoxazole would be essential to fully elucidate the SAR and identify the optimal substitution pattern for a desired biological effect.
Role of the Hydroxyl Group at Position 5 of the Isoxazole Ring
The 5-hydroxyl group on the isoxazole ring is a key functional group that can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors. This interaction is often crucial for the compound's binding affinity and subsequent biological response.
In studies of other heterocyclic compounds, the presence of a hydroxyl group has been shown to be critical for activity. For instance, in a series of benzofuran (B130515) derivatives, a phenolic hydroxyl group was found to be crucial for modulating anticancer activity by promoting favorable interactions with the target. mdpi.com The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor makes it a versatile functional group in drug design.
Furthermore, the acidity of the 5-hydroxyisoxazole moiety can influence its ionization state at physiological pH, which in turn affects its ability to cross cell membranes and interact with intracellular targets. The tautomeric equilibrium between the 5-hydroxyisoxazole and the corresponding isoxazol-5(4H)-one form can also play a role in its biological activity.
Correlation Between Structural Features and Binding Affinity
For instance, in a study of substituted isoxazoles as ligands for the estrogen receptor, the relative binding affinities were found to be highly dependent on the nature and position of the substituents. nih.gov The presence of hydroxyl groups was particularly important for establishing hydrogen bonds within the receptor's binding pocket, thereby enhancing affinity. nih.gov
Molecular modeling and docking studies on related isoxazole compounds have helped to visualize these interactions at the molecular level. Such studies on 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors provided insights into their binding mode and have been used to guide the design of new, more potent inhibitors. nih.gov Similar computational approaches could be invaluable in understanding the binding of this compound derivatives to their targets and in predicting the affinity of novel analogues.
Stereochemical Considerations in SAR Development
Chirality can play a pivotal role in the biological activity of drug molecules, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. If a derivative of this compound contains a stereocenter, it is crucial to investigate the activity of each individual enantiomer or diastereomer.
A study on the stereochemistry of 3-Br-acivicin, a nature-inspired isoxazoline, revealed that the biological activity was highly dependent on the stereoconfiguration. nih.gov Only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that the uptake and/or target interaction was stereospecific. nih.gov This underscores the importance of controlling stereochemistry during the synthesis and evaluation of new drug candidates.
The introduction of chiral centers into derivatives of this compound, for example, through substitution on the isoxazole ring or the phenyl linker, would necessitate a thorough investigation of the stereochemical aspects of their SAR.
Future Research Directions and Advanced Applications of 5 Hydroxy 3 3 Methoxyphenyl Isoxazole
Design and Synthesis of Multi-Targeted Isoxazole-Based Hybrids
The development of multi-targeted ligands, which can simultaneously modulate multiple biological targets, is a burgeoning area in drug discovery, offering potential for enhanced efficacy and reduced development of resistance. The isoxazole (B147169) nucleus of 5-Hydroxy-3-(3-methoxyphenyl)isoxazole is an ideal starting point for the design of such hybrid molecules.
Molecular hybridization techniques can be employed to combine the this compound core with other pharmacophores known to interact with various therapeutic targets. For instance, coupling this isoxazole with moieties known to inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) could lead to potent anti-inflammatory agents with a dual mechanism of action. nih.govorientjchem.org The synthesis of such hybrids can be achieved through multi-step synthetic approaches, often involving the initial formation of the isoxazole ring followed by the linkage of the second pharmacophore. nih.gov For example, a common strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne to construct the isoxazole core, which can then be functionalized for coupling with another active molecule. nih.govcymitquimica.com
| Hybrid Moiety Example | Potential Therapeutic Target | Synthetic Strategy |
| Quinazolinone | Tubulin, EGFR | Linkage via a suitable spacer to the isoxazole core. nih.gov |
| Chalcone (B49325) | Tyrosinase, Various kinases | Condensation reactions to link the isoxazole and chalcone scaffolds. nih.gov |
| Benzofuran (B130515) | Antimicrobial targets | Conjugation of the two heterocyclic systems. |
Development of Advanced Prodrug Strategies
Prodrug design is a well-established strategy to overcome pharmacokinetic limitations of parent drugs, such as poor solubility, instability, or non-specific targeting. For this compound, the hydroxyl group at the 5-position is a prime site for modification to create prodrugs with improved properties.
Advanced prodrug strategies could involve the attachment of promoieties that are cleaved by specific enzymes overexpressed in target tissues, such as certain cancers or sites of inflammation. For instance, linking a phosphate (B84403) group could enhance water solubility and allow for activation by phosphatases. Another approach is the use of carrier-linked prodrugs where the isoxazole is attached to a transport-assisting molecule to facilitate its passage across biological membranes. The design of such prodrugs requires a careful balance between stability in circulation and efficient cleavage at the target site.
| Prodrug Strategy | Advantage | Activation Mechanism |
| Phosphate Ester | Increased water solubility | Enzymatic cleavage by phosphatases |
| Amino Acid Conjugate | Targeted delivery via amino acid transporters | Peptidase-mediated cleavage |
| Glucuronide Prodrug | Enhanced solubility and potential for targeted release | Cleavage by β-glucuronidase |
Integration with Personalized Medicine Approaches
The future of medicine lies in tailoring treatments to individual patients, and this compound derivatives could play a significant role in this paradigm. The effectiveness of drugs can vary significantly between individuals due to genetic variations in metabolic enzymes and drug targets.
By identifying biomarkers that predict a patient's response to a particular this compound-based therapeutic, it would be possible to select patients who are most likely to benefit from the treatment. This could involve screening for specific genetic profiles or measuring the expression levels of the drug's target protein. The development of isoxazole-based drugs alongside companion diagnostics is a key future direction that aligns with the principles of personalized medicine. orientjchem.orgwpmucdn.com
Exploration of Novel Biological Targets for Therapeutic Intervention
While isoxazoles are known to interact with a range of biological targets, there is vast potential to discover novel interactions for this compound. High-throughput screening of this compound against diverse panels of enzymes and receptors could unveil unexpected activities.
Computational methods, such as molecular docking and virtual screening, can be employed to predict potential binding partners for this compound. These in silico predictions can then be validated through in vitro and cell-based assays. The identification of novel targets could open up new therapeutic avenues for this class of compounds, potentially addressing unmet medical needs in areas beyond their currently explored applications. nih.gov
Application in Chemical Biology Tools and Probes
The structural features of this compound make it an attractive scaffold for the development of chemical biology tools. By incorporating reporter groups, such as fluorescent dyes or affinity tags, this isoxazole can be transformed into a probe to study biological processes.
For example, a fluorescently labeled version of this compound could be used to visualize the subcellular localization of its biological target in living cells. Biotinylated derivatives could be used for affinity purification of the target protein, facilitating its identification and further characterization. These chemical probes are invaluable for elucidating the mechanism of action of the parent compound and for fundamental biological research.
Advanced Mechanistic Investigations Using Biophysical Techniques
A deep understanding of the molecular interactions between a drug and its target is crucial for rational drug design and optimization. Advanced biophysical techniques can provide detailed insights into the binding kinetics, thermodynamics, and structural basis of the interaction between this compound and its biological targets.
Techniques such as Surface Plasmon Resonance (SPR) can be used to measure the on- and off-rates of binding, providing information on the kinetics of the interaction. Isothermal Titration Calorimetry (ITC) can determine the thermodynamic parameters of binding, such as enthalpy and entropy changes. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its target, revealing the key interactions that mediate binding. wpmucdn.com These detailed mechanistic studies are essential for the future development of more potent and selective derivatives of this compound.
Q & A
Q. How to reconcile discrepancies between in vitro and in vivo activity data?
- Evaluate pharmacokinetics (absorption, metabolism) using LC-MS/MS. Pro-drug strategies (e.g., esterification of the hydroxyl group) or nanoformulations may enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
